molecular formula C19H25N3O3S2 B5438048 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

Cat. No.: B5438048
M. Wt: 407.6 g/mol
InChI Key: PZFAEQPARMSWIO-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that features a unique combination of adamantane, benzothiadiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with benzothiadiazole and sulfonamide precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the benzothiadiazole and sulfonamide groups interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-12-2-3-16-17(22-26-21-16)18(12)27(23,24)20-4-5-25-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,20H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAEQPARMSWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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